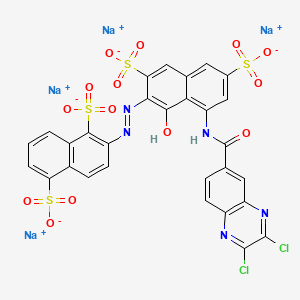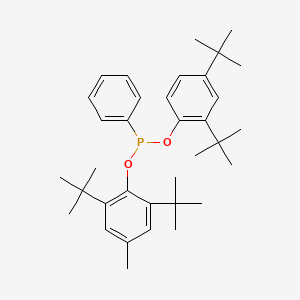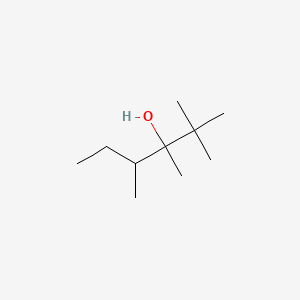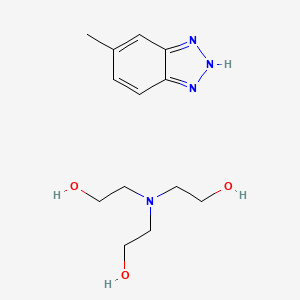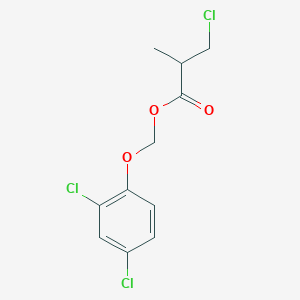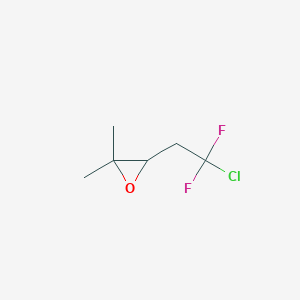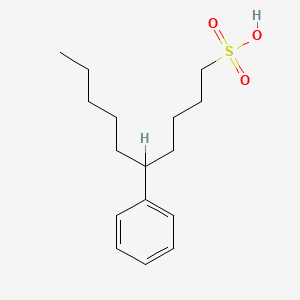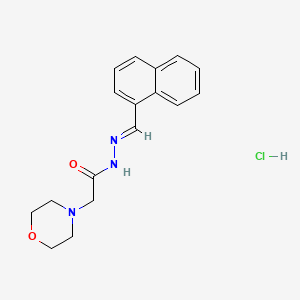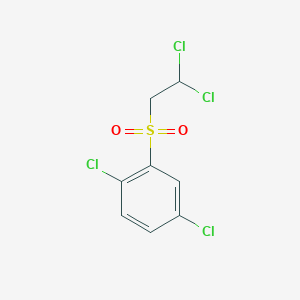
1,4-Dichloro-2-(2,2-dichloroethanesulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2-(2,2-dichloroethanesulfonyl)benzene is a chlorinated aromatic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of two chlorine atoms on the benzene ring and a sulfonyl group attached to a dichloroethane moiety. Its unique structure imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and industrial processes.
Métodos De Preparación
The synthesis of 1,4-Dichloro-2-(2,2-dichloroethanesulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the chlorination of benzene derivatives using ferric chloride as a catalyst . The reaction conditions must be carefully controlled to ensure the selective introduction of chlorine atoms at the desired positions on the benzene ring. Industrial production methods often employ large-scale chlorination processes with stringent safety measures due to the reactive nature of the materials involved .
Análisis De Reacciones Químicas
1,4-Dichloro-2-(2,2-dichloroethanesulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Common Reagents and Conditions: Typical reagents include halogens, strong acids, and bases, with reaction conditions varying based on the desired product.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2-(2,2-dichloroethanesulfonyl)benzene has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and polymers.
Biology: Research into its biological activity includes studies on its potential as an antimicrobial or antifungal agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Dichloro-2-(2,2-dichloroethanesulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonyl group enhances its reactivity, allowing it to participate in various chemical pathways. The molecular targets and pathways involved depend on the specific application, with ongoing research aimed at elucidating these mechanisms in greater detail .
Comparación Con Compuestos Similares
1,4-Dichloro-2-(2,2-dichloroethanesulfonyl)benzene can be compared with other chlorinated benzene derivatives, such as:
1,4-Dichlorobenzene: Similar in structure but lacks the sulfonyl group, making it less reactive in certain chemical reactions.
1,2-Dichloroethane: A simpler chlorinated compound used primarily as a solvent and intermediate in chemical synthesis.
1,4-Dichlorobenzene sulfonic acid: Contains a sulfonic acid group instead of the sulfonyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combined chlorinated and sulfonyl functionalities, which impart distinct reactivity and versatility in various chemical processes.
Propiedades
Número CAS |
66333-56-0 |
|---|---|
Fórmula molecular |
C8H6Cl4O2S |
Peso molecular |
308.0 g/mol |
Nombre IUPAC |
1,4-dichloro-2-(2,2-dichloroethylsulfonyl)benzene |
InChI |
InChI=1S/C8H6Cl4O2S/c9-5-1-2-6(10)7(3-5)15(13,14)4-8(11)12/h1-3,8H,4H2 |
Clave InChI |
WFKOJTSROBNQDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)S(=O)(=O)CC(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


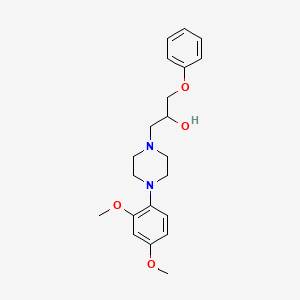
![6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B14468436.png)
